molecular formula C9H12N2O B1267296 N-(4-aminophenyl)propanamide CAS No. 59690-89-0

N-(4-aminophenyl)propanamide

Cat. No. B1267296
CAS RN: 59690-89-0
M. Wt: 164.2 g/mol
InChI Key: MOUFEEIQCXUUMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-aminophenyl)propanamide and related compounds typically involves reactions between specific amine and acyl chloride or similar precursors in aqueous or organic media. For instance, compounds like 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide were synthesized through reactions between amphetamine and flurbiprofen, showcasing the hybrid molecule synthesis approach (Manolov, Ivanov, & Bojilov, 2022).

Molecular Structure Analysis

The molecular structure of N-(4-aminophenyl)propanamide derivatives is characterized using various spectroscopic techniques, including NMR, IR, and mass spectral data. The structural elucidation allows for a deep understanding of the molecule's framework and its electronic configuration, which is crucial for determining its reactivity and interactions with other molecules (Manolov, Ivanov, & Bojilov, 2021).

Chemical Reactions and Properties

N-(4-Aminophenyl)propanamide compounds participate in various chemical reactions, contributing to their diverse biological and chemical properties. These reactions include hydroamination, coupling reactions, and more, leading to the synthesis of pharmacologically relevant molecules with potential inhibitory activities against certain enzymes or receptors, highlighting their versatility in chemical synthesis and medicinal chemistry applications (Giraud et al., 2010).

Physical Properties Analysis

The physical properties of N-(4-aminophenyl)propanamide derivatives, such as melting points, solubility, and crystalline structure, are determined through various experimental techniques. These properties are essential for understanding the compound's behavior in different environments, which is crucial for its application in material science and drug formulation (Durgun et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are key to understanding the role of N-(4-aminophenyl)propanamide derivatives in medicinal chemistry and pharmacology. Studies focusing on their binding affinity, mechanism of action, and inhibitory potential against various biological targets provide insight into their therapeutic potential and chemical behavior in biological systems (Mostafa et al., 2023).

Scientific Research Applications

TRPV1 Antagonism

  • N-(4-aminophenyl)propanamide derivatives have been studied as antagonists of the human transient receptor potential vanilloid 1 (hTRPV1). These compounds, particularly 2-(3,5-dihalo 4-aminophenyl)acetamide analogs, show potent antagonism of hTRPV1 activation by capsaicin and other activators. These findings are important for the development of new analgesics and treatments for conditions associated with TRPV1 activation (Kim et al., 2018).

Immunosuppressive Activity

  • Some derivatives of N-(4-aminophenyl)propanamide have been synthesized and evaluated for their immunosuppressive activities. The compound 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide showed significant inhibitory activity in both in vitro and in vivo assays, indicating potential applications in immunomodulation (Giraud et al., 2010).

Antibacterial Activity

  • Research has also been conducted on the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives. Some of these compounds displayed good antibacterial activity against Rhizobium radiobacter, highlighting potential applications in antimicrobial therapy (Tumosienė et al., 2012).

Glucocorticoid Receptor Modulation

  • 2,2-Dimethyl-3,3-diphenyl-propanamides, including N-(4-aminophenyl)propanamide derivatives, have been explored as novel glucocorticoid receptor modulators. These compounds have shown potential in anti-inflammatory applications with reduced side effects compared to traditional glucocorticoids (Yang et al., 2010).

Antimalarial Potential

  • Derivatives based on the N-(4-aminophenyl)propanamide scaffold have been identified with low-nanomolar activity against Plasmodium falciparum, suggesting a role in antimalarial drug development. These compounds have also demonstrated potential in blocking malaria transmission (Norcross et al., 2019).

Selective Androgen Receptor Modulation

  • N-(4-aminophenyl)propanamide derivatives have been investigated as selective androgen receptor modulators (SARMs) with applications in androgen-dependent diseases. Studies on the pharmacokinetics and metabolism of such compounds provide insights into their potential therapeutic use (Wu et al., 2006).

Quantum Chemical Studies

  • Quantum chemical studies have been conducted on N-(4-aminophenyl)propanamide derivatives like bicalutamide, an anti-prostatic carcinoma drug. These studies help in understanding the molecular interactions and potential efficacy of these compounds in cancer treatment (Otuokere & Amaku, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

N-(4-aminophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUFEEIQCXUUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310782
Record name N-(4-aminophenyl)propanamide
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)propanamide

CAS RN

59690-89-0
Record name N-(4-Aminophenyl)propanamide
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Record name 59690-89-0
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Record name N-(4-aminophenyl)propanamide
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Record name N-(4-AMINOPHENYL)PROPANAMIDE
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Synthesis routes and methods I

Procedure details

250 mg (2 mmol) of N-propionyl-4-nitroaniline are dissolved in 200 ml of methanol and combined with 0.6 g of 10% palladium/charcoal. The product is hydrogenated in a hydrogen atmosphere at 2 bar for 30 minutes. Then the catalyst is filtered off and the solvent is eliminated in vacuo.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of N-(4-nitrophenyl)propanamide (10 g, 51.5 mmol), 10% palladium on carbon (1 g), methanol (500 ml) and tetrahydrofuran (100 ml) was stirred under hydrogen atmosphere for 12 hours, insoluble substances were removed by filtration, and the filtrate was concentrated to give 8.00 g (94.8%) of the desired product as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
94.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SD Tala, TH Ou, YW Lin, KS Tala, SH Chao, MH Wu… - researchgate.net
All commercial chemicals and solvents were reagent grade and were used without further purification unless otherwise specified. Melting points were determined in open capillaries on …
Number of citations: 0 www.researchgate.net
MC Egbujor, UC Okoro, S Okafor - Indian J. Sci. Technol, 2020 - pdfs.semanticscholar.org
Objective: To synthesize new alanine-based phenyl sulphonamide derivatives with significant antimicrobial and antioxidant activities. Methods: The reaction of alanine with …
Number of citations: 14 pdfs.semanticscholar.org
MC Egbujor, UC Okoro, SA Egu, PI Egwuatu, FU Eze… - 2020 - researchgate.net
Sulphonamides and carboxamides have great pharmacological importance. The purpose of the study was to synthesize alanine-derived bioactive sulphonamides bearing …
Number of citations: 5 www.researchgate.net

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